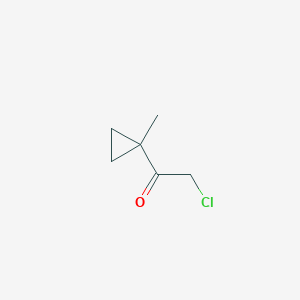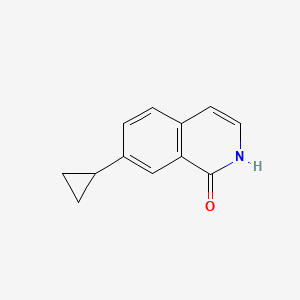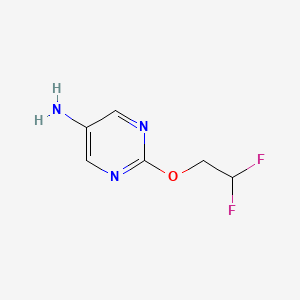
2-(2,2-Difluoroethoxy)pyrimidin-5-amine
Descripción general
Descripción
“2-(2,2-Difluoroethoxy)pyrimidin-5-amine” is a chemical compound with the molecular formula C6H7F2N3O . It has a molecular weight of 175.14 g/mol .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes “2-(2,2-Difluoroethoxy)pyrimidin-5-amine”, can be achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Difluoroethoxy)pyrimidin-5-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring is a 2,2-difluoroethoxy group .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
A notable application of pyrimidin-5-amine derivatives includes their role in the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. These compounds are synthesized from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes, involving a cyclization reaction to form the pyrimido[4,5-d]pyrimidine core. This method has proven practical and versatile, allowing for the preparation of a diverse library of these compounds in moderate to good yields, indicating the adaptability and utility of this methodology in chemical synthesis (Xiang et al., 2011).
Structural Studies and Antitumor Activities
The structural study and antitumor activity evaluation are also significant fields where these derivatives find application. For instance, novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and structurally characterized through single-crystal X-ray diffraction. Preliminary bioassays indicate potent antitumor activities of these compounds against specific cancer lines, showcasing their potential in medicinal chemistry and drug design (聂瑶 et al., 2014).
Antiproliferative Evaluation
Furthermore, these pyrimidin-5-amine derivatives have been utilized in the synthesis and antiproliferative evaluation of new compounds. For example, pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antiproliferative activity. The results revealed structure, concentration, and time-dependent activities against specific cancer cell lines, offering insights into their potential therapeutic applications (Atapour-Mashhad et al., 2017).
Safety And Hazards
Safety precautions for handling “2-(2,2-Difluoroethoxy)pyrimidin-5-amine” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .
Propiedades
IUPAC Name |
2-(2,2-difluoroethoxy)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O/c7-5(8)3-12-6-10-1-4(9)2-11-6/h1-2,5H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWHRXGMDBJNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)pyrimidin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



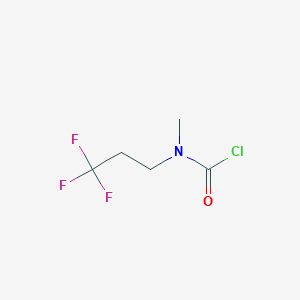
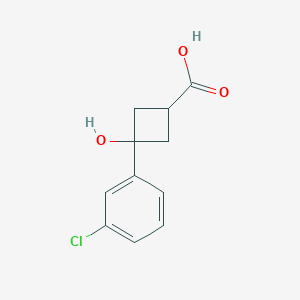
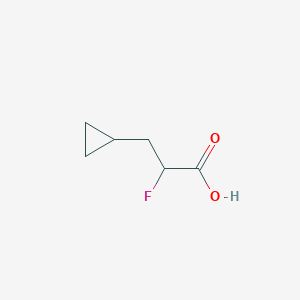
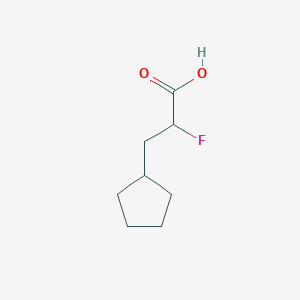
![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)
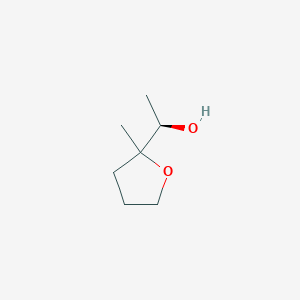


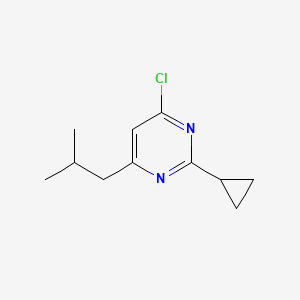
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)
